Methyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate
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Overview
Description
Methyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C7H6F3NO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an amino group, a trifluoromethyl group, and a carboxylate ester group
Mechanism of Action
Target of Action
Thiophene derivatives have been shown to exhibit a variety of biological activities, suggesting they may interact with multiple targets .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
For example, some thiophene derivatives have been shown to exhibit anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Pharmacokinetics
The compound’s molecular weight (22519 g/mol) suggests it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
Given the known activities of other thiophene derivatives, it is possible that this compound may have a range of effects depending on the specific targets it interacts with .
Action Environment
The action, efficacy, and stability of Methyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate may be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-5-(trifluoromethyl)benzonitrile with methyl thioglycolate in the presence of a base such as triethylamine. The reaction is typically carried out under microwave-assisted conditions to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carboxylate ester positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the thiophene ring.
Reduction: Reduced trifluoromethyl derivatives.
Substitution: Substituted amino or ester derivatives.
Scientific Research Applications
Methyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-aminothiophene-3-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Methyl 3-amino-2-thiophenecarboxylate: Similar structure but with variations in the position of functional groups.
Uniqueness
Methyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in drug development and material science.
Properties
IUPAC Name |
methyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2S/c1-13-6(12)4-3(7(8,9)10)2-14-5(4)11/h2H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGAEDSTRCTZJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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